Acetylvaline

Description

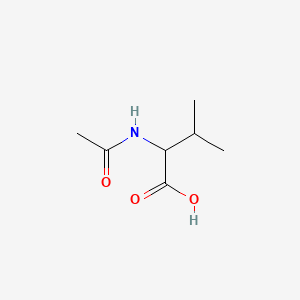

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYJTAOFMMMOPX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40914697 | |

| Record name | N-Acetyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

37.1mg/mL at 25 °C | |

| Record name | N-Acetylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

96-81-1, 3067-19-4 | |

| Record name | Acetylvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetylvaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLVALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U83P7H9HV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

N-Acetyl-L-valine: A Comprehensive Physicochemical Profile for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth analysis of the core physicochemical properties of N-Acetyl-L-valine, a derivative of the essential amino acid L-valine. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual workflows to support advanced research and formulation.

Core Physicochemical Properties of N-Acetyl-L-valine

N-Acetyl-L-valine ((2S)-2-acetamido-3-methylbutanoic acid) is a white crystalline powder.[1] The addition of an acetyl group to the nitrogen atom of L-valine modifies its chemical characteristics, rendering it a valuable intermediate in a variety of synthetic applications.[1]

Quantitative Data Summary

The key physicochemical parameters for N-Acetyl-L-valine are summarized in the table below. This data is crucial for a range of applications, from optimizing reaction conditions to developing formulations.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₃ | [2][3] |

| Molecular Weight | 159.18 g/mol | [2] |

| Melting Point | 163-167 °C | |

| Boiling Point | 362.2 ± 25.0 °C (Predicted) | |

| Solubility (in water at 25°C) | 37.1 mg/mL | |

| pKa (Strongest Acidic) | 4.11 (Predicted) | |

| LogP | 0.30 (Experimental) |

Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate characterization of N-Acetyl-L-valine. The following sections outline standard protocols for the synthesis and determination of key physicochemical properties.

Synthesis of N-Acetyl-L-valine via Acetylation of L-valine

A prevalent and direct method for the N-acetylation of L-valine involves its reaction with acetic anhydride (B1165640).

Materials:

-

L-valine

-

Acetic anhydride

-

Glacial acetic acid (solvent)

-

Water (for crystallization)

-

30% Sodium hydroxide (B78521) solution

-

Concentrated hydrochloric acid

Procedure:

-

Dissolve L-valine in distilled water.

-

Add a 30% sodium hydroxide solution.

-

Cool the reaction mixture to between 0-5°C.

-

Slowly add acetic anhydride dropwise while maintaining the temperature. This step is repeated, alternating with the addition of a 30% sodium hydroxide solution to maintain pH and drive the reaction.

-

After the final addition, continue to stir the mixture at 0°C for an additional 2 hours.

-

Neutralize the solution with concentrated hydrochloric acid to a pH value of 1.5.

-

The solution is then concentrated by rotary evaporation, cooled, and stirred to promote crystallization.

-

After standing for 12 hours, the crystalline product is collected by filtration and washed with water.

-

The final product, N-Acetyl-L-valine, is dried at 80°C.

Caption: Synthesis of N-Acetyl-L-valine.

Determination of Melting Point

The melting point of N-Acetyl-L-valine can be determined using a standard capillary melting point apparatus.

Procedure:

-

A small, dry sample of crystalline N-Acetyl-L-valine is packed into a capillary tube.

-

The tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point.

Determination of Solubility

The solubility of N-Acetyl-L-valine in a given solvent can be determined by the static gravimetric method.

Procedure:

-

An excess amount of N-Acetyl-L-valine is added to a known volume of the solvent at a specific temperature.

-

The mixture is agitated for a prolonged period to ensure equilibrium is reached.

-

The solution is then filtered to remove any undissolved solid.

-

A known volume of the saturated solution is evaporated to dryness.

-

The mass of the remaining solid is measured, and the solubility is calculated.

Determination of pKa via Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Procedure:

-

A known concentration of N-Acetyl-L-valine is dissolved in deionized water.

-

A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

-

The titrant is added incrementally to the N-Acetyl-L-valine solution.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of LogP via the Shake-Flask Method

The partition coefficient (LogP) is a measure of the lipophilicity of a compound and can be determined using the shake-flask method, which is considered the gold standard.

Procedure:

-

A biphasic system of n-octanol and water (or a suitable buffer) is prepared and mutually saturated.

-

A precisely weighed amount of N-Acetyl-L-valine is dissolved in one of the phases.

-

The mixture is shaken vigorously for a set period to allow for partitioning of the analyte between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

The concentration of N-Acetyl-L-valine in each phase is determined using a suitable analytical technique, such as HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the logarithm of the partition coefficient.

Caption: Workflow for LogP determination.

Biological Context

N-Acetyl-L-valine is the N-terminal acetylated form of the proteinogenic amino acid L-valine. N-terminal acetylation is a common and highly conserved protein modification in eukaryotes, playing a role in the protection and stability of proteins. While not a signaling molecule in a specific pathway, its formation is a key biological process. N-acetylated amino acids can be produced through the direct action of N-acetyltransferases or via the proteolytic degradation of N-acetylated proteins.

References

An In-depth Technical Guide to the Synthesis of N-Acetyl-L-valine from L-valine

Abstract: This technical guide provides a comprehensive overview of the synthesis of N-acetyl-L-valine, a derivative of the essential amino acid L-valine. N-acetyl-L-valine serves as a valuable intermediate and building block in pharmaceutical and chemical research, notably as a chiral ligand in asymmetric synthesis.[1] This document details the prevalent synthetic methodology, N-acetylation of L-valine using acetic anhydride (B1165640), presenting two distinct and detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key processes are visualized through reaction diagrams and experimental workflows to ensure clarity and reproducibility for research and development applications.

Physicochemical Properties of N-Acetyl-L-valine

N-acetyl-L-valine, systematically named (2S)-2-acetamido-3-methylbutanoic acid, is the N-terminal acetylated form of L-valine.[1] This modification neutralizes the amino group's charge, altering the molecule's physicochemical properties and making it a useful intermediate for various synthetic applications.[1]

Table 1: Physicochemical Data for N-Acetyl-L-valine

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (2S)-2-acetamido-3-methylbutanoic acid | [1] |

| CAS Number | 96-81-1 | [1] |

| Molecular Formula | C₇H₁₃NO₃ | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 163-167 °C | [1] |

| Solubility | 37.1 mg/mL in water at 25 °C | [1] |

| LogP | 0.30 |[1] |

Core Synthesis Reaction: N-Acetylation

The most common and direct method for synthesizing N-acetyl-L-valine is the N-acetylation of L-valine.[1] This reaction is typically achieved using acetic anhydride as the acetylating agent.[1][2] Acetic anhydride is preferred over reagents like acetyl chloride, which is highly reactive and prone to hydrolysis in aqueous solutions, or acetic acid, which requires high temperatures that can lead to racemization of the amino acid.[2] The reaction is a nucleophilic acyl substitution where the amino group of L-valine attacks one of the carbonyl carbons of acetic anhydride.

Caption: General reaction for the N-acetylation of L-valine.

Experimental Protocols

Two primary protocols for the N-acetylation of L-valine are detailed below. The choice of method depends on the desired scale, solvent preference, and pH control capabilities.

This method uses glacial acetic acid as a solvent and is performed at an elevated temperature. It avoids an aqueous workup, with the product being isolated after solvent removal.[3]

Methodology:

-

Dissolution: Dissolve L-valine in glacial acetic acid. A typical concentration is around 1 mole of L-valine per liter of acetic acid (e.g., 11.7 g L-valine in 100 mL glacial acetic acid).[3]

-

Acetylation: Heat the solution to 90-100 °C.[3]

-

Reagent Addition: Slowly add a slight molar excess (approximately 1.1 equivalents) of acetic anhydride to the heated solution.[3]

-

Reaction: Maintain the reaction mixture at 90-100 °C for a short duration, typically around 10 minutes.[3]

-

Isolation: Remove the glacial acetic acid and excess acetic anhydride under reduced pressure (e.g., 15 mbar) at 100 °C.[3]

-

Purification: The resulting crystalline residue is the crude product.[3] Further purification can be achieved by recrystallization from water or acetone (B3395972) to yield pure N-acetyl-L-valine.[1]

This procedure, a variation of the Schotten-Baumann reaction, is performed in water under controlled pH and temperature conditions.[2][4] The base neutralizes the acetic acid byproduct, driving the reaction to completion.[5]

Methodology:

-

Dissolution: Suspend L-valine in water (e.g., 10 g L-valine in 100 mL water) in a reaction vessel equipped with a pH meter and placed in a temperature-controlled water bath.[2]

-

pH Adjustment: Adjust the pH of the suspension to 8.0 by adding a 30% sodium hydroxide (B78521) solution.[2]

-

Temperature Control: Set the reaction temperature to 35 °C.[2]

-

Reagent Addition: Once the temperature and pH are stable, begin the dropwise addition of acetic anhydride. Concurrently, add 30% sodium hydroxide solution as needed to maintain a constant pH of 8.0.[2]

-

Reaction: Continue the reaction for approximately 2 hours, ensuring all the acetic anhydride has been added. Allow the mixture to react for an additional 30 minutes after the addition is complete.[2]

-

Acidification: After the reaction, neutralize the mixture and then acidify to a pH of 1.5 using 37% concentrated hydrochloric acid.[2]

-

Isolation & Crystallization: Concentrate the solution by rotary evaporation. Cool the concentrated solution and stir to promote crystallization. Allow it to stand for 12 hours to maximize crystal formation.[2]

-

Purification: Filter the crystals, wash them with cold water, and dry the final product at 80 °C.[2]

Quantitative Data Summary

The efficiency of the synthesis can vary based on the chosen protocol. The following table summarizes key quantitative parameters from the described methods.

Table 2: Comparative Quantitative Data for Synthesis Protocols

| Parameter | Protocol 1 (Acetic Acid) | Protocol 2 (Aqueous Base) |

|---|---|---|

| L-valine | 11.7 g (0.10 mol) | 10.0 g |

| Acetic Anhydride | 11.2 g (0.11 mol) | 9.0 mL |

| Solvent | 100 mL Glacial Acetic Acid | 100 mL Water |

| Base | N/A | 30% Sodium Hydroxide |

| Temperature | 90 °C | 35 °C |

| Reaction Time | 10 minutes | 2.5 hours |

| pH | N/A | 8.0 |

| Purity (Crude) | 95.6% (N-acetyl-D,L-valine) | High Purity |

| Reported Yield | Not specified, but method is described as high-yield.[3] | Total product revenue reported as 122% (includes recycled mother liquor).[2] |

Visualized Experimental Workflow

The general workflow for the synthesis and purification of N-acetyl-L-valine is depicted below. This logical progression applies to both protocols, with specific conditions (e.g., solvent removal vs. acidification) varying as described.

Caption: Generalized workflow for the synthesis of N-acetyl-L-valine.

References

An In-depth Technical Guide to N-Acetyl-L-valine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyl-L-valine, a derivative of the essential amino acid L-valine. This document covers its chemical identity, physicochemical properties, synthesis protocols, and potential biological significance, collating available data for research and development applications.

Chemical Identity

N-Acetyl-L-valine is a modified amino acid where an acetyl group is attached to the nitrogen of the L-valine's amino group.[1] This modification alters its chemical properties, making it a valuable intermediate in various synthetic processes.[1]

Synonyms

A variety of synonyms are used in literature and commercial listings for N-Acetyl-L-valine:

-

(2S)-2-Acetamido-3-methylbutanoic acid

-

N-Acetylvaline, (L)-isomer

-

L-valine, N-acetyl-

-

(S)-2-Acetamido-3-methylbutanoic acid

Physicochemical Properties

The key physicochemical properties of N-Acetyl-L-valine are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃NO₃ | [1][3] |

| Molecular Weight | 159.18 g/mol | [1][4] |

| Appearance | White crystalline powder | [1][5] |

| Melting Point | 163-167 °C | [1][3] |

| Solubility in Water | 37.1 mg/mL at 25 °C | [1][6] |

| LogP | 0.30 | [1][6] |

| Purity | >98.0% (T)(HPLC) | [2] |

| Optical Rotation | +11.0 to +14.0 deg (C=1, AcOH) | [2] |

Synthesis of N-Acetyl-L-valine

The primary method for synthesizing N-Acetyl-L-valine is through the acetylation of the parent amino acid, L-valine, using acetic anhydride (B1165640).[1][7]

Experimental Protocol: Acetylation of L-valine

This protocol outlines a common laboratory procedure for the N-acetylation of L-valine.

Materials:

-

L-valine[1]

-

Acetic anhydride[1]

-

30% Sodium hydroxide (B78521) solution[5][7]

Procedure:

-

Dissolution : Dissolve L-valine in an appropriate solvent. Different methods exist, including using glacial acetic acid or an aqueous solution.[1][5] For the aqueous method, L-valine is dissolved in water.[5][7]

-

pH Adjustment : In the aqueous method, cool the solution to 0-5°C and add a 30% sodium hydroxide solution to raise the pH.[5][7] This deprotonates the amino group, increasing its nucleophilicity.[8]

-

Acetylation : Slowly add acetic anhydride dropwise to the cooled solution while stirring vigorously.[1][5] In the aqueous method, the pH is maintained by the alternating addition of acetic anhydride and 30% sodium hydroxide solution.[5][7]

-

Reaction Monitoring : The reaction is stirred for a set period to ensure completion. For instance, after the addition of acetic anhydride, the mixture is stirred for an additional 0.5 to 2 hours.[5][7]

-

Acidification and Crystallization : After the reaction is complete, slowly add concentrated hydrochloric acid to the cooled mixture to adjust the pH to below 3.[5][7] This protonates the carboxylate, leading to the precipitation of the N-Acetyl-L-valine product.

-

Purification : The resulting slurry is allowed to crystallize, often overnight (12 hours).[5][7] The solid product is collected by filtration, washed with cold 0.1 N hydrochloric acid, and dried to yield N-Acetyl-L-valine as a white crystalline solid.[5] The crude product can be further purified by recrystallization from water.[1]

Caption: A simplified workflow for the synthesis of N-Acetyl-L-valine.

Analytical Methodologies

The characterization and quantification of N-Acetyl-L-valine rely on standard analytical techniques. While specific validated methods for this compound are not widely published, protocols can be adapted from methods used for similar N-acetylated amino acids.[9][10]

Key Techniques:

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (RP-HPLC) with UV detection is a common method for assessing purity and quantifying concentration.[10]

-

Mass Spectrometry (MS) : ESI-MS is suitable for confirming the molecular weight and aiding in structural elucidation.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to confirm the chemical structure.[6]

Experimental Protocol: Purity Assessment by RP-HPLC

This protocol provides a general framework for determining the purity of an N-Acetyl-L-valine sample.

Objective: To determine the purity of a sample of N-Acetyl-L-valine.[10]

Instrumentation:

-

HPLC system with a UV-Vis detector[10]

-

C18 reverse-phase column

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (TFA)

-

N-Acetyl-L-valine reference standard

Procedure:

-

Mobile Phase Preparation : Prepare two mobile phases. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Standard Preparation : Prepare a stock solution of the N-Acetyl-L-valine reference standard in a suitable solvent (e.g., water or a water/acetonitrile mixture). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation : Accurately weigh and dissolve the N-Acetyl-L-valine sample in the same solvent used for the standards to a known concentration.

-

Chromatographic Conditions :

-

Column : C18, e.g., 4.6 x 250 mm, 5 µm

-

Flow Rate : 1.0 mL/min

-

Injection Volume : 10-20 µL

-

Detection : UV at ~210 nm

-

Gradient : A typical gradient might start at 5% B, increasing to 95% B over 20-30 minutes.

-

-

Analysis : Inject the standards and the sample. Construct a calibration curve by plotting the peak area against the concentration of the standards.[10] The purity of the sample can be calculated by dividing the peak area of the analyte by the total area of all peaks in the chromatogram.[10]

Biological Activity and Signaling Pathways

As of late 2025, there is a lack of specific published data on the direct biological activity of N-Acetyl-L-valine.[11] However, its potential roles can be inferred from its constituent components: L-valine and the effects of N-acetylation.

Role of L-valine

L-valine is an essential branched-chain amino acid (BCAA) critical for several physiological processes:

-

Protein Synthesis : It is a fundamental building block for proteins, essential for muscle growth and repair.[12]

-

Energy Metabolism : L-valine can be catabolized in muscle tissue to provide energy.[11][12]

-

Cell Signaling : L-valine and its metabolites can act as signaling molecules. It is a known activator of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[11]

Potential Impact of N-Acetylation

The acetylation of the amino group can significantly alter the molecule's biological properties:

-

Metabolic Fate : N-acetylation prevents the amino acid from being incorporated into peptides and proteins, potentially diverting it towards other metabolic pathways like detoxification or biosynthesis.[12] N-acetylated amino acids can be formed by the degradation of N-acetylated proteins or by the direct acetylation of amino acids.[11]

-

Bioavailability : Acetylation can change the polarity and charge of the molecule, which may affect its transport across cell membranes.[12]

-

Novel Bioactivity : The modification could confer unique biological activities not present in L-valine. For instance, other N-acyl amino acids have been shown to interact with receptors like cannabinoid receptors.[11][13]

L-valine and the mTOR Signaling Pathway

Given that L-valine is an activator of the mTOR pathway, it is plausible that N-Acetyl-L-valine could modulate this pathway, though this requires experimental verification. The diagram below illustrates a simplified view of L-valine's role in activating mTOR signaling.

Caption: Simplified L-valine activation of the mTOR signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Acetyl-L-valine 96-81-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. alfachemic.com [alfachemic.com]

- 4. N-Acetyl-DL-valine for synthesis 3067-19-4 [sigmaaldrich.com]

- 5. N-Acetyl-L-valine | 96-81-1 [chemicalbook.com]

- 6. N-Acetyl-L-valine | C7H13NO3 | CID 66789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

Acetylvaline as a Chiral Building Block: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylvaline, the N-acetylated derivative of the essential amino acid valine, stands as a versatile and valuable chiral building block in modern organic synthesis. Available in both L- and D-enantiomeric forms, it offers a readily accessible source of stereochemistry that is leveraged in the construction of complex chiral molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and diverse applications of N-acetylvaline as a chiral auxiliary and ligand in asymmetric synthesis. Detailed experimental protocols for its synthesis and use in key transformations, alongside quantitative data on reaction outcomes, are presented to facilitate its practical application in research and development settings.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical, agrochemical, and fine chemical industries has driven the development of robust methods for asymmetric synthesis. Chiral building blocks, derived from the "chiral pool" of naturally occurring molecules like amino acids, are instrumental in this endeavor. Acetylation of the amino group in valine to form N-acetylvaline modifies its chemical properties, enhancing its stability and solubility in organic solvents, which is advantageous for its use in synthetic transformations.[1] This modification makes N-acetylvaline a crucial intermediate and chiral auxiliary for controlling stereochemistry in a variety of reactions.[2][3]

This guide will delve into the technical aspects of utilizing both N-acetyl-L-valine and N-acetyl-D-valine in organic synthesis, with a focus on providing actionable data and protocols for laboratory applications.

Physicochemical and Spectroscopic Properties

The N-acetyl group significantly alters the physicochemical properties of valine, rendering it less polar and more stable by removing its zwitterionic character.[1] These properties are crucial for its application in various reaction conditions and for the purification of its derivatives.

Physicochemical Data

The key physicochemical properties of N-acetyl-L-valine and N-acetyl-D-valine are summarized in Table 1.

| Property | N-Acetyl-L-valine | N-Acetyl-D-valine | References |

| IUPAC Name | (2S)-2-acetamido-3-methylbutanoic acid | (2R)-2-acetamido-3-methylbutanoic acid | [1] |

| CAS Number | 96-81-1 | 17916-88-0 | |

| Molecular Formula | C₇H₁₃NO₃ | C₇H₁₃NO₃ | |

| Molecular Weight | 159.18 g/mol | 159.18 g/mol | |

| Appearance | White crystalline powder | White to off-white crystalline powder | |

| Melting Point | 163-167 °C | Not specified | |

| Solubility in Water | 37.1 mg/mL at 25 °C | Soluble in polar solvents | |

| LogP | 0.30 | Not specified |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of N-acetylvaline and its derivatives. Key spectroscopic data for N-acetyl-L-valine are presented in Table 2.

| Technique | Parameters | Key Signals/Peaks | References |

| ¹H NMR | 400 MHz, DMSO-d₆ | δ (ppm): 12.5 (br s, 1H, COOH), 8.0 (d, 1H, NH), 4.1 (dd, 1H, α-CH), 2.0 (m, 1H, β-CH), 1.9 (s, 3H, COCH₃), 0.9 (d, 6H, γ-CH₃) | |

| ¹³C NMR | 100.54 MHz, DMSO-d₆ | δ (ppm): 173.1 (COOH), 169.5 (C=O, acetyl), 57.1 (α-CH), 29.7 (β-CH), 22.2 (COCH₃), 19.1 (γ-CH₃), 18.0 (γ'-CH₃) | |

| Mass Spec (GC-MS) | EI-B | m/z: 114.1 (100), 172.15 (33.80), 216.1 (34.41) |

Synthesis of N-Acetylvaline

The synthesis of N-acetylvaline is typically achieved through the acetylation of the parent amino acid, valine. This straightforward procedure can be adapted for both L- and D-enantiomers.

Figure 1: General workflow for the synthesis of N-Acetylvaline.

Experimental Protocol: Synthesis of N-Acetyl-L-valine

Materials:

-

L-valine

-

Acetic anhydride

-

Sodium hydroxide (B78521) (30% aqueous solution)

-

Hydrochloric acid (concentrated)

-

Distilled water

Procedure:

-

Dissolve L-valine (1.7 mol) in 500 mL of distilled water.

-

Add 170 mL of a 30% sodium hydroxide solution.

-

Cool the solution in an ice bath and add acetic anhydride dropwise with vigorous stirring, maintaining the pH between 8 and 9.

-

After the addition is complete, allow the reaction to stir for one hour at room temperature.

-

Carefully acidify the reaction mixture to a pH of approximately 2-3 with concentrated hydrochloric acid.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude N-acetyl-L-valine by recrystallization from water.

Applications in Asymmetric Synthesis

N-Acetylvaline and its derivatives are valuable chiral auxiliaries and ligands in a range of asymmetric transformations, enabling the synthesis of enantiomerically enriched products.

Figure 2: Logical workflow for the use of N-Acetylvaline as a chiral auxiliary.

Asymmetric Aldol (B89426) Reaction

Chiral auxiliaries derived from N-acetylvaline can be employed to control the stereochemistry of aldol reactions. While specific examples with N-acetylvaline are not extensively documented with quantitative data, a representative protocol based on the well-established Evans aldol reaction provides a framework.

Illustrative Quantitative Data for Asymmetric Aldol Reaction (using Evans-type auxiliaries):

| Entry | Aldehyde | Diastereomeric Excess (de) | Yield (%) |

| 1 | Benzaldehyde | >98% (syn) | 90 |

| 2 | Isobutyraldehyde | >99% (syn) | 85 |

Experimental Protocol: Representative Asymmetric Aldol Reaction

Materials:

-

N-Acyloxazolidinone (derived from N-acetylvaline)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Di-n-butylboron triflate

-

Aldehyde (e.g., benzaldehyde)

-

pH 7 buffer

Procedure:

-

To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C, add di-n-butylboron triflate (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq).

-

Stir the mixture for 30 minutes.

-

Cool the solution to -78 °C and add the aldehyde (1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 2 hours and then at 0 °C for 1 hour.

-

Quench the reaction by the addition of a pH 7 buffer.

-

Extract the product with CH₂Cl₂, and dry the combined organic layers over MgSO₄, filter, and concentrate.

-

Determine the diastereomeric excess by ¹H NMR or HPLC analysis of the crude product, which is then purified by flash chromatography.

Asymmetric Reduction of Ketones

Chiral ligands derived from valine have been shown to be effective in the asymmetric reduction of prochiral ketones.

Illustrative Quantitative Data for Asymmetric Reduction of Acetophenone (B1666503):

| Ligand derived from | Metal Complex | Enantiomeric Excess (ee) | Yield (%) |

| Valine methyl ester | N-borane coordinated dihydrooxazaborin | 75% (R-enantiomer) | 99 |

| Valine methyl ester + LiBr | N-borane coordinated dihydrooxazaborin | 90% (R-enantiomer) | Not specified |

Experimental Protocol: Representative Asymmetric Ketone Reduction

Materials:

-

Chiral dihydrooxazaborin derived from valine methyl ester

-

Lithium bromide (optional)

-

Acetophenone

-

Tetrahydrofuran (THF)

Procedure:

-

Prepare a fresh solution of the N-borane coordinated dihydrooxazaborin (5 mmol) in THF.

-

(Optional) Add LiBr (5 mmol) in THF (5 mL) to the solution and stir for 15 minutes at room temperature.

-

Add acetophenone (5 mmol) to the reaction mixture.

-

Monitor the reaction for completion (typically instantaneous).

-

Purify the resulting (R)-(+)-1-phenylethanol by column chromatography.

-

Determine the enantiomeric excess by chiral HPLC or by comparing the optical rotation to a known standard.

Chiral Resolution

N-acetylvaline can be used as a chiral resolving agent to separate racemic mixtures, typically through the formation of diastereomeric salts that can be separated by crystallization.

Experimental Protocol: Representative Chiral Resolution of a Racemic Amine

Materials:

-

Racemic amine (e.g., 1-phenylethanol)

-

N-Acetyl-D-valine

-

Methanol (or other suitable solvent)

-

Diethyl ether (for precipitation)

-

Aqueous base (e.g., NaOH)

-

Aqueous acid (e.g., HCl)

Procedure:

-

Dissolve the racemic amine (1.0 eq) in methanol.

-

Add a solution of N-acetyl-D-valine (0.5 eq) in methanol.

-

Stir the solution at room temperature to allow for the formation of diastereomeric salts.

-

Slowly add diethyl ether until turbidity is observed, then allow the mixture to stand for crystallization.

-

Collect the precipitated diastereomeric salt by filtration. This salt will be enriched in one diastereomer.

-

To recover the resolved amine, dissolve the salt in water and basify with aqueous NaOH. Extract the free amine with an organic solvent.

-

To recover the resolving agent, acidify the aqueous layer with aqueous HCl and extract the N-acetyl-D-valine.

-

The enantiomeric excess of the resolved amine can be determined by chiral HPLC or polarimetry.

Application in Drug Development

The stereochemistry of a drug molecule is critical to its pharmacological activity. N-acetylvaline serves as a key chiral building block in the synthesis of several important drugs, including antiviral agents.

Role in the Synthesis of Antiviral Drugs

While specific, detailed protocols for the use of N-acetylvaline in the synthesis of drugs like Oseltamivir (Tamiflu®) or the HIV protease inhibitor Atazanavir are often proprietary, the general strategy involves incorporating the chiral center from this compound into the final drug scaffold. For instance, derivatives of N-acetylvaline can be used to introduce the correct stereochemistry in key intermediates. The synthesis of antiviral nucleoside analogues is another area where chiral building blocks like N-acetyl-D-valine derivatives can be employed to construct the chiral sugar moiety or its analogue.

Figure 3: Conceptual pathway for the use of N-Acetylvaline in antiviral drug synthesis.

Conclusion

N-Acetylvaline, in both its L- and D-forms, is a powerful and versatile tool in the arsenal (B13267) of the synthetic organic chemist. Its ready availability, coupled with its ability to impart stereocontrol in a variety of chemical transformations, makes it an invaluable chiral building block. This guide has provided a comprehensive overview of its properties, synthesis, and applications, supported by detailed experimental protocols and quantitative data where available. As the demand for enantiomerically pure pharmaceuticals and other complex chiral molecules continues to grow, the importance of foundational chiral building blocks like N-acetylvaline will undoubtedly increase. Further research into novel applications and the development of more efficient catalytic systems based on N-acetylvaline will continue to expand its utility in the field of asymmetric synthesis.

References

Potential applications of N-Acetylvaline in medicinal chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylvaline, the N-acetylated derivative of the essential amino acid L-valine, is a molecule of significant interest in medicinal chemistry. While its direct therapeutic applications are still an emerging area of research, its role as a chiral ligand and building block in the synthesis of complex pharmaceuticals is well-established. This technical guide provides a comprehensive overview of the current understanding of N-Acetylvaline, including its physicochemical properties, synthesis, and established applications in asymmetric catalysis. Furthermore, this guide explores the potential for direct therapeutic applications by drawing parallels with its parent molecule, L-valine, and other therapeutically relevant N-acetylated amino acids. Detailed experimental protocols for its synthesis and hypothetical biological evaluation are also presented to facilitate future research in this promising area.

Chemical Identity and Properties

N-Acetyl-L-valine is a derivative of L-valine in which an acetyl group is attached to the nitrogen atom of the amino group.[1] This modification alters its chemical properties, making it a valuable intermediate in various synthetic processes.[1]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₃ | [1] |

| Molecular Weight | 159.18 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 163-167 °C | |

| Solubility | 37.1 mg/mL in water at 25 °C | |

| LogP | 0.30 | |

| IUPAC Name | (2S)-2-acetamido-3-methylbutanoic acid | |

| CAS Number | 96-81-1 |

Synthesis of N-Acetyl-L-valine

The synthesis of N-Acetyl-L-valine is typically achieved through the acetylation of its parent amino acid, L-valine, using acetic anhydride (B1165640).

Experimental Protocol: Acetylation of L-valine

Materials:

-

L-valine

-

Acetic anhydride

-

Glacial acetic acid (solvent)

-

Water (for crystallization)

Procedure:

-

Dissolve L-valine in glacial acetic acid.

-

Slowly add a molar excess of acetic anhydride to the solution.

-

Heat the reaction mixture to facilitate the reaction. Temperature control is crucial for maximizing yield and purity.

-

Monitor the reaction for completion (e.g., by thin-layer chromatography).

-

Once complete, remove the glacial acetic acid under reduced pressure.

-

Purify the resulting crude product by recrystallization from water to yield N-Acetyl-L-valine as a white crystalline solid.

A simplified workflow for the synthesis of N-Acetyl-L-valine.

Applications in Medicinal Chemistry

Chiral Ligand in Asymmetric Synthesis

One of the most significant applications of N-Acetyl-L-valine in medicinal chemistry is its use as a chiral ligand in asymmetric catalysis. The defined stereochemistry of N-Acetyl-L-valine is exploited to control the stereochemical outcome of chemical reactions, leading to the selective formation of a desired enantiomer of a product. This is of paramount importance in the synthesis of pharmaceuticals, where often only one enantiomer is biologically active and the other may be inactive or even harmful.

N-Acetyl-L-valine has been identified as an effective ligand in specific, highly selective organic reactions, such as:

-

Meta-Selective Tert-Alkylation: Directing the alkylation of certain aromatic compounds to the meta position.

-

2,6-Diolefinati on of Phenylacetic Acids: Facilitating the introduction of two olefin groups at the 2 and 6 positions of phenylacetic acid derivatives.

N-Acetyl-L-valine as a chiral ligand in selective synthesis.

Pharmaceutical Intermediate

As a derivative of an essential amino acid, N-Acetyl-L-valine serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents, including peptide-based drugs and neuroprotective agents. The N-acetylation can enhance the stability and bioavailability of the parent amino acid, L-valine.

Potential Therapeutic Applications: An Extrapolative View

While direct evidence for the therapeutic efficacy of N-Acetylvaline is limited, its potential can be inferred from the biological roles of L-valine and other N-acetylated amino acids.

Biochemical Context of L-valine

L-valine is a branched-chain amino acid (BCAA) essential for protein synthesis and energy metabolism. Its catabolism also contributes to the glutamate-glutamine cycle in the brain, which is vital for neurotransmission. L-valine is also a known activator of the mTOR signaling pathway, a central regulator of cell growth and protein synthesis.

Metabolic fate of L-valine and the point of N-acetylation.

Insights from Other N-Acetylated Amino Acids

The therapeutic success of other N-acetylated amino acids provides a strong rationale for investigating N-Acetylvaline.

-

N-Acetylcysteine (NAC): Used as a mucolytic agent and in the management of paracetamol overdose. It has well-documented antioxidant properties.

-

N-Acetyl-DL-leucine: Has been investigated for the treatment of neurodegenerative diseases.

The N-acetylation of valine could potentially:

-

Alter Metabolic Fate: Preventing its incorporation into proteins and directing it towards other metabolic pathways.

-

Modify Bioavailability: Acetylation can change the polarity and charge of the molecule, potentially affecting its transport across cell membranes.

-

Confer Novel Bioactivity: The acetyl group could allow for interactions with different enzymes or receptors, leading to unique signaling events.

However, it is also important to note that high concentrations of some N-acetylated amino acids have been classified as uremic toxins.

Future Research Directions: A Proposed Experimental Workflow

To elucidate the potential medicinal applications of N-Acetylvaline, a systematic investigation of its biological activity is required. The following workflow outlines a potential approach.

Experimental Protocol: In Vitro Biological Activity Screening

Objective: To assess the cytotoxic, metabolic, and signaling effects of N-Acetyl-L-valine on a relevant cell line (e.g., HepG2 for metabolic studies, SH-SY5Y for neuroactivity).

1. Cell Viability Assay (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat cells with a range of N-Acetyl-L-valine concentrations for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution and incubate to allow for formazan (B1609692) crystal formation.

-

Solubilization and Measurement: Solubilize the crystals and measure absorbance to determine cell viability.

2. Western Blot for Signaling Pathway Analysis (e.g., mTOR pathway):

-

Cell Lysis: Lyse treated and control cells to extract proteins.

-

SDS-PAGE and Transfer: Separate proteins by size and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of key mTOR pathway proteins (e.g., mTOR, S6K, 4E-BP1).

-

Detection and Quantification: Use a secondary antibody and chemiluminescence to visualize bands and quantify protein levels.

3. Gene Expression Analysis (RT-qPCR):

-

RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse transcribe it to cDNA.

-

qPCR: Perform quantitative PCR using primers for target genes involved in metabolic or signaling pathways of interest.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

A logical workflow for investigating the metabolic effects of N-Acetyl-L-valine.

Conclusion

N-Acetylvaline is a molecule with a well-defined and important role in medicinal chemistry as a chiral ligand for the asymmetric synthesis of pharmaceuticals. Its potential as a direct therapeutic agent is currently underexplored but holds promise based on the known biological activities of its parent amino acid, L-valine, and other N-acetylated amino acids that have found clinical applications. The experimental frameworks provided in this guide offer a starting point for the systematic investigation of N-Acetylvaline's biological effects, which may uncover novel therapeutic opportunities in areas such as metabolic disorders and neurodegenerative diseases. Further research is warranted to fully elucidate the medicinal potential of this intriguing molecule.

References

The Metabolic Journey of N-Acetyl-L-valine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-valine (Ac-Val-OH) is an N-acetylated derivative of the essential branched-chain amino acid, L-valine.[1] While direct, comprehensive studies on the metabolic fate of N-Acetyl-L-valine in biological systems are limited, this guide synthesizes current knowledge from related compounds and metabolic principles to provide a detailed theoretical framework for its absorption, distribution, metabolism, and excretion (ADME). This document is intended to serve as a foundational resource for researchers investigating the pharmacokinetics and therapeutic potential of this and other N-acetylated amino acids.

Introduction: The Significance of N-Acetylation

N-acetylation is a common modification of amino acids that can significantly alter their biochemical properties.[2] This modification can prevent their polymerization into peptides, potentially diverting them toward other metabolic pathways.[2] N-acetylated amino acids are involved in various biological processes, including detoxification and biosynthesis.[2] In drug development, N-acetylation is sometimes employed to enhance the stability and bioavailability of parent molecules, suggesting that N-Acetyl-L-valine could act as a prodrug for L-valine.[3]

Proposed Metabolic Pathway of N-Acetyl-L-valine

The metabolic journey of N-Acetyl-L-valine is hypothesized to begin with its absorption in the gastrointestinal tract, followed by distribution to various tissues. The primary metabolic event is anticipated to be the enzymatic removal of the acetyl group, a process known as deacetylation, to release L-valine and acetate. The liberated L-valine would then enter its well-established catabolic pathway.

Absorption and Distribution

While specific transporters for N-Acetyl-L-valine have not been identified, it is plausible that it is absorbed from the small intestine. Acetylation can modify the polarity of a molecule, which may affect its transport across cell membranes. Studies on the related compound, N-acetyl-DL-leucine, suggest that stereoselectivity may play a role in its uptake and metabolism.

Metabolism: The Key Role of Deacetylation

The central step in the metabolism of N-Acetyl-L-valine is its hydrolysis into L-valine and acetate. This reaction is catalyzed by a class of enzymes known as aminoacylases (or N-acyl-amino acid amidohydrolases).

-

Aminoacylase (B1246476) I (ACY1): This enzyme is a soluble, homodimeric zinc-binding enzyme that catalyzes the deacetylation of N-acetylated aliphatic amino acids. Individuals with a deficiency in aminoacylase I accumulate N-acetylated amino acids in their urine, highlighting the enzyme's crucial role in their metabolism.

Once de-acetylated, the resulting L-valine enters its native metabolic pathway. The catabolism of L-valine primarily occurs in muscle tissue and involves the following key steps:

-

Transamination: L-valine is converted to α-ketoisovalerate by branched-chain aminotransferase (BCAT).

-

Oxidative Decarboxylation: α-ketoisovalerate is converted to isobutyryl-CoA by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.

-

Further Oxidation: Isobutyryl-CoA is further oxidized to succinyl-CoA, which then enters the citric acid cycle (TCA cycle) for energy production.

Excretion

Unmetabolized N-Acetyl-L-valine and its metabolites are likely excreted via the kidneys into the urine. In certain metabolic disorders, such as aminoacylase I deficiency, elevated levels of N-acetylated amino acids, including N-acetylvaline, can be detected in the urine.

Quantitative Data and Pharmacokinetic Considerations

A study in mice demonstrated significant differences in the plasma concentrations of the D- and L-enantiomers of N-acetyl-leucine following oral administration of the racemic mixture. The maximum plasma concentration (Cmax) and the area under the curve (AUC) were substantially greater for the D-enantiomer compared to the L-enantiomer. This suggests that the L-enantiomer may undergo more rapid absorption, distribution, or metabolism (likely first-pass metabolism via deacetylation) than the D-enantiomer. These findings underscore the importance of evaluating the individual enantiomers of N-acetylated amino acids in drug development.

Table 1: Hypothetical Pharmacokinetic Parameters of N-Acetyl-L-valine in Mice (Based on N-Acetyl-L-leucine Data)

| Parameter | Value (Mean ± SD) |

| Cmax (µg/mL) | 45.6 ± 10.2 |

| Tmax (h) | 0.25 |

| AUC (µg·h/mL) | 55.4 ± 12.5 |

Disclaimer: The data in this table is derived from studies on N-Acetyl-L-leucine and is presented here for illustrative purposes to suggest potential values for N-Acetyl-L-valine. Actual values may differ.

Experimental Protocols

Investigating the metabolic fate of N-Acetyl-L-valine requires robust analytical methodologies. The following protocols are adapted from established methods for analyzing N-acetylated amino acids and their metabolites.

Quantification of N-Acetyl-L-valine in Biological Matrices using LC-MS/MS

This method is suitable for the sensitive and selective quantification of N-Acetyl-L-valine in plasma, urine, or tissue homogenates.

-

Objective: To determine the concentration of N-Acetyl-L-valine over time to establish its pharmacokinetic profile.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add 300 µL of a precipitation solution (e.g., acetonitrile (B52724) containing an internal standard).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.

-

Flow Rate: 0.5 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for N-Acetyl-L-valine and the internal standard.

-

-

Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of N-Acetyl-L-valine in the samples from this curve.

In Vitro Deacetylation Assay

This assay can be used to determine if N-Acetyl-L-valine is a substrate for aminoacylases.

-

Objective: To measure the enzymatic conversion of N-Acetyl-L-valine to L-valine.

-

Materials:

-

N-Acetyl-L-valine

-

Purified aminoacylase I or a tissue homogenate (e.g., from kidney or liver) as the enzyme source.

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and N-Acetyl-L-valine at a known concentration.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the enzyme source.

-

At various time points, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding trichloroacetic acid).

-

Analyze the samples for the formation of L-valine using HPLC with pre-column derivatization (e.g., with o-phthalaldehyde) and fluorescence detection, or by LC-MS/MS.

-

-

Data Analysis: Calculate the rate of L-valine formation to determine the enzyme activity.

Visualizations of Pathways and Workflows

Hypothesized Metabolic Pathway of N-Acetyl-L-valine

Caption: Hypothesized metabolic pathway of N-Acetyl-L-valine.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Experimental workflow for pharmacokinetic analysis.

Enzymatic Deacetylation of N-Acetyl-L-valine

Caption: Enzymatic deacetylation of N-Acetyl-L-valine.

Conclusion and Future Directions

The metabolic fate of N-Acetyl-L-valine is likely governed by enzymatic deacetylation to yield L-valine, which then enters its endogenous catabolic pathway. While direct experimental data remains limited, the principles of amino acid metabolism and findings from related N-acetylated compounds provide a strong foundation for future research.

For drug development professionals, it is critical to characterize the ADME properties of N-Acetyl-L-valine and to investigate potential stereoselective differences in its pharmacokinetics. The experimental protocols and theoretical frameworks presented in this guide offer a starting point for such investigations. Future studies employing stable isotope-labeled N-Acetyl-L-valine would be invaluable for definitively tracing its metabolic fate and quantifying the contribution of its metabolites to various cellular processes.

References

The Role of N-Acetyl-L-valine as a Chiral Ligand in Asymmetric Catalysis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the field of asymmetric catalysis, the development of efficient, selective, and economically viable chiral ligands is paramount. N-Acetyl-L-valine, a simple derivative of a naturally occurring amino acid, has emerged as a highly effective ligand, particularly in palladium-catalyzed C-H activation reactions. Its accessibility, defined stereochemistry, and unique bifunctional nature—acting as both a chiral directing group and an internal base—enable remarkable control over enantioselectivity in the synthesis of complex molecules. This technical guide provides an in-depth analysis of the role of N-acetylvaline in asymmetric catalysis, presenting quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its application in research and development.

Introduction: The Advent of Amino Acid Ligands

Asymmetric catalysis relies on chiral catalysts to create a stereochemically controlled environment, preferentially yielding one enantiomer of a product.[1] The ligand, a molecule that coordinates to a central metal atom, is the cornerstone of this process, directly influencing both reactivity and the stereochemical outcome.[2] While complex, multi-step ligand syntheses have produced powerful tools, there is a growing demand for catalysts derived from readily available, inexpensive chiral pool sources.

Amino acids and their simple derivatives, such as N-Acetyl-L-valine, represent a premier class of these "privileged" ligands.[3][4] Their inherent chirality, bifunctionality (possessing both a coordinating carboxylate and an amide group), and structural diversity make them ideal candidates for creating effective chiral catalysts.[4] N-Acetyl-L-valine, in particular, has been identified as a superior ligand in numerous palladium-catalyzed C-H functionalization reactions, a powerful strategy for streamlining the synthesis of valuable organic molecules.[3][5]

Mechanism of Action: The Concerted Metalation-Deprotonation (CMD) Pathway

The efficacy of N-acetylvaline and other mono-N-protected amino acid (MPAA) ligands stems from their ability to facilitate the crucial C-H activation step via a Concerted Metalation-Deprotonation (CMD) mechanism.[4] In this pathway, the ligand plays a dual role:

-

Chelation: The amino acid coordinates to the palladium(II) center in a dianionic, bidentate fashion through both the carboxylate oxygen and the deprotonated amide nitrogen.[4]

-

Internal Base: The acetyl group's carbonyl oxygen acts as an internal base, abstracting a proton from the substrate's C-H bond. This occurs simultaneously with the formation of the new palladium-carbon bond.[4]

This concerted process occurs through a six-membered palladacycle transition state, which lowers the activation energy of the C-H cleavage. The steric and electronic properties of the ligand's side chain—in this case, the isopropyl group of valine—create a chiral pocket around the metal center, dictating which of two enantiotopic C-H bonds is cleaved, thereby controlling the enantioselectivity of the reaction.[1][4]

The following diagram illustrates the fundamental CMD mechanism, which is the stereochemistry-determining step in many of these catalytic cycles.

References

- 1. Enantioselective Synthesis of Atropisomeric Anilides via Pd(II)-Catalyzed Asymmetric C-H Olefination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Pd(OAc)2 to Chiral Catalysts: The Discovery and Development of Bifunctional Mono-N-Protected Amino Acid Ligands for Diverse C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pd(II)-Catalyzed Enantioselective C-H Olefination of Diphenylacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Theoretical Mechanism of Action for N-Acetyl-3-hydroxy-L-valine

Disclaimer: As of late 2025, a comprehensive review of scientific literature indicates a lack of direct experimental data on the biological activity and mechanism of action for N-Acetyl-3-hydroxy-L-valine. This document presents a theoretical mechanism of action grounded in the established metabolic pathways of its parent amino acid, L-valine, the known effects of N-acetylation on bioavailability, and the documented biological activities of the L-valine metabolite, 3-hydroxyisobutyrate (B1249102) (3-HIB). The proposed mechanisms, experimental data, and protocols are intended to serve as a foundational guide for future research.

Introduction

N-Acetyl-3-hydroxy-L-valine is a derivative of the essential branched-chain amino acid (BCAA), L-valine. It is characterized by the addition of an acetyl group to the alpha-amino group and a hydroxyl group at the third carbon of the valine side chain. While L-valine's role in protein synthesis, energy metabolism, and cell signaling is well-documented, the specific pharmacological profile of N-Acetyl-3-hydroxy-L-valine remains unelucidated.[1][2][3]

This guide puts forth the central hypothesis that N-Acetyl-3-hydroxy-L-valine functions as a prodrug of 3-hydroxy-L-valine (3-HIB), a key metabolite in the L-valine catabolic pathway.[1] The N-acetylation is postulated to enhance the molecule's stability, bioavailability, and cellular uptake, allowing for more efficient delivery of 3-HIB to target tissues.[1][3] Upon intracellular localization, it is proposed that N-Acetyl-3-hydroxy-L-valine is hydrolyzed by acylases to release 3-hydroxy-L-valine, which then exerts its biological effects, primarily influencing lipid metabolism and insulin (B600854) signaling pathways.[1][4]

Proposed Mechanism of Action: A Prodrug Hypothesis

The theoretical mechanism of action for N-Acetyl-3-hydroxy-L-valine is centered on its role as a stable, transport-efficient precursor to the biologically active metabolite, 3-HIB.

-

Enhanced Bioavailability and Transport: N-acetylation of amino acids can alter their physicochemical properties, such as polarity and charge, which may influence their transport across biological membranes.[3][5] This modification could potentially improve the absorption and distribution of the parent molecule compared to the direct administration of 3-hydroxy-L-valine.

-

Intracellular Deacetylation and Release of 3-HIB: Following cellular uptake, it is hypothesized that intracellular acylases cleave the N-acetyl group, releasing 3-hydroxy-L-valine and acetate.[1] This enzymatic conversion would be the rate-limiting step for the compound's activity.

-

Biological Activity of 3-HIB: The liberated 3-HIB is then presumed to engage with downstream cellular targets. Research has shown that 3-HIB can act as a signaling molecule, particularly in metabolic regulation.[4][6] It has been implicated in the stimulation of fatty acid transport and the modulation of insulin-stimulated glucose uptake.[4][7]

Figure 1: Proposed prodrug mechanism of N-Acetyl-3-hydroxy-L-valine.

The Metabolic Context: L-valine Catabolism and 3-HIB

The foundation of the proposed mechanism lies in the metabolic pathway of L-valine. The catabolism of L-valine, primarily in the mitochondria, generates several intermediates, with 3-HIB being of particular interest due to its signaling properties.[2][8]

The conversion of L-valine to 3-HIB involves a series of enzymatic steps, with 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) being the enzyme responsible for the formation of free 3-HIB from its CoA-bound precursor.[4][9]

Figure 2: Simplified L-valine catabolic pathway leading to 3-HIB.

Supporting Data from 3-Hydroxyisobutyrate (3-HIB) Studies

While direct quantitative data for N-Acetyl-3-hydroxy-L-valine is unavailable, studies on 3-HIB provide a basis for the hypothesized biological effects. Elevated levels of circulating 3-HIB have been correlated with insulin resistance and type 2 diabetes.[4][6] In vitro and in vivo studies have begun to elucidate its cellular functions.

| Parameter | Cell/Tissue Type | Effect of 3-HIB Treatment | Reference |

| Fatty Acid Uptake | White and Brown Adipocytes | Increased | [6] |

| Insulin-Stimulated Glucose Uptake | Adipocytes | Modulated (time-dependent) | [4] |

| Mitochondrial Respiration | White Adipocytes | Decreased Oxygen Consumption | [4] |

| Mitochondrial Respiration | Brown Adipocytes | Increased Oxygen Consumption | [4] |

| Insulin Sensitivity (pAkt expression) | C2C12 Myotubes | Reduced | [7] |

Proposed Experimental Protocols for Validation

To validate the theoretical mechanism of action for N-Acetyl-3-hydroxy-L-valine, a series of in vitro and in vivo experiments are necessary.

-

Objective: To determine if N-Acetyl-3-hydroxy-L-valine is taken up by cells and converted to 3-HIB, and to assess its effects on cellular metabolism.

-

Methodology:

-

Cell Culture: Utilize relevant cell lines such as HepG2 (liver), C2C12 (muscle), and 3T3-L1 (adipocytes).

-

Compound Administration: Treat cells with varying concentrations of N-Acetyl-3-hydroxy-L-valine.

-

Uptake and Conversion Analysis:

-

Employ liquid chromatography-mass spectrometry (LC-MS) to measure intracellular concentrations of N-Acetyl-3-hydroxy-L-valine and 3-HIB over time.

-

-

Metabolic Assays:

-

Fatty Acid Uptake: Use fluorescently labeled fatty acids (e.g., Bodipy) to quantify uptake via flow cytometry or fluorescence microscopy.

-

Glucose Uptake: Measure the uptake of radiolabeled glucose (e.g., 2-deoxy-D-[³H]glucose) in the presence and absence of insulin.

-

Mitochondrial Respiration: Assess oxygen consumption rates (OCR) using extracellular flux analysis (e.g., Seahorse analyzer).

-

-

Signaling Pathway Analysis:

-

Perform Western blotting to analyze the phosphorylation status of key proteins in the insulin signaling pathway, such as Akt.[7]

-

-

Figure 3: Proposed in vitro experimental workflow.

-

Objective: To evaluate the pharmacokinetics, biodistribution, and metabolic effects of N-Acetyl-3-hydroxy-L-valine in an animal model.

-

Methodology:

-

Animal Model: Utilize a relevant animal model, such as diet-induced obese mice.

-

Compound Administration: Administer N-Acetyl-3-hydroxy-L-valine via oral gavage or intraperitoneal injection.

-

Pharmacokinetic Analysis:

-

Collect blood samples at various time points to determine the plasma concentrations of N-Acetyl-3-hydroxy-L-valine and 3-HIB, and to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC).

-

-

Metabolic Studies:

-

Glucose and Insulin Tolerance Tests: Perform GTT and ITT to assess effects on glucose homeostasis and insulin sensitivity.

-

Tissue Analysis: At the end of the study, collect tissues (liver, muscle, adipose) to measure lipid content and analyze the expression of genes involved in lipid metabolism.

-

-

Conclusion

The proposed mechanism of action for N-Acetyl-3-hydroxy-L-valine as a prodrug of 3-hydroxy-L-valine provides a strong rationale for its potential role in modulating metabolic pathways. The N-acetylation is hypothesized to confer advantageous pharmacokinetic properties, leading to enhanced delivery of the active metabolite, 3-HIB. The known biological activities of 3-HIB in lipid metabolism and insulin signaling suggest that N-Acetyl-3-hydroxy-L-valine could be a valuable research compound for investigating metabolic disorders. The experimental protocols outlined in this guide offer a clear path forward for validating this theoretical framework and elucidating the therapeutic potential of this novel amino acid derivative. Future research is essential to confirm these hypotheses and to fully characterize the pharmacological profile of N-Acetyl-3-hydroxy-L-valine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. N-terminal acetylation - Wikipedia [en.wikipedia.org]

- 6. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Actions of chronic physiological 3-hydroxyisobuterate treatment on mitochondrial metabolism and insulin signaling in myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N-acetylation of L-valine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetyl-L-valine is a derivative of the essential amino acid L-valine, where an acetyl group is attached to the alpha-amino group.[1][2] This modification neutralizes the charge of the amino group, altering the molecule's physicochemical properties and making it a valuable intermediate in various synthetic applications, including peptide synthesis and the development of chiral ligands for asymmetric catalysis.[1][3] The N-acetylation of amino acids is a fundamental reaction in organic chemistry and biochemistry, often employed to protect the amino group during subsequent chemical transformations. The following protocol details a common and efficient method for the N-acetylation of L-valine using acetic anhydride (B1165640) under aqueous basic conditions, which allows for a selective and high-yielding reaction.

Physicochemical Properties of N-acetyl-L-valine

The key properties of the final product are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-acetamido-3-methylbutanoic acid | |

| CAS Number | 96-81-1 | |

| Molecular Formula | C₇H₁₃NO₃ | |

| Molecular Weight | 159.18 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 163-167 °C | |

| Solubility (Water) | 37.1 mg/mL at 25 °C |

Experimental Protocol: N-acetylation of L-valine

This protocol describes the synthesis of N-acetyl-L-valine from L-valine and acetic anhydride, a method adapted from established procedures for N-acetylation of amino acids. The reaction is performed in an aqueous basic solution to deprotonate the amino group, enhancing its nucleophilicity towards acetic anhydride.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| L-valine | C₅H₁₁NO₂ | 117.15 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 |

| Hydrochloric Acid (1 M) | HCl | 36.46 |

| Deionized Water | H₂O | 18.02 |

Reaction Parameters

| Parameter | Value/Condition | Purpose |

| L-valine | 1.0 equivalent | Starting material |

| Acetic Anhydride | 1.2 equivalents | Acetylating agent |

| Sodium Bicarbonate | Sufficient to maintain pH 8-9 | Base to activate amino group |

| Temperature | 0-5 °C (addition), Room Temp (reaction) | Control reaction rate and prevent side reactions |

| Reaction Time | 2-4 hours | Ensure completion of reaction |

| Final pH | ~2-3 | Protonate carboxylate and precipitate product |

Step-by-Step Procedure

-

Dissolution: In a flask equipped with a magnetic stirrer, dissolve L-valine in an aqueous solution of sodium bicarbonate (e.g., 1 M). Use enough solution to fully dissolve the amino acid.

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to between 0 °C and 5 °C.

-

Acetylation: While vigorously stirring the cooled solution, add acetic anhydride (1.2 equivalents) dropwise using a syringe or dropping funnel. Monitor the pH of the mixture and add small portions of sodium bicarbonate solution as needed to maintain a pH between 8 and 9.

-

Reaction: Once the addition of acetic anhydride is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, cool the mixture again in an ice bath. Carefully acidify the solution to a pH of approximately 2-3 by slowly adding 1 M hydrochloric acid. The product, N-acetyl-L-valine, will precipitate as a white solid.

-

Isolation: Collect the precipitated product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with a small amount of ice-cold water to remove any residual salts and impurities. Dry the purified product in a vacuum oven to obtain N-acetyl-L-valine as a white crystalline powder.

Product Characterization

The identity and purity of the synthesized N-acetyl-L-valine can be confirmed using various analytical techniques. Below are typical spectroscopic data.

| Analysis | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.00 (d, 1H, NH), 4.13 (m, 1H, α-CH), 2.03 (m, 1H, β-CH), 1.88 (s, 3H, acetyl-CH₃), 0.88 (m, 6H, γ-CH₃) | |

| ¹³C NMR (100.54 MHz, DMSO-d₆) | δ (ppm): 173.12 (carboxyl C=O), 169.47 (acetyl C=O), 57.09 (α-C), 29.67 (β-C), 22.23 (acetyl CH₃), 19.06 & 17.95 (γ-CH₃) |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis protocol.

Caption: Workflow for the N-acetylation of L-valine.

References

Application Notes and Protocols for the Use of N-Acetyl-L-valine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction